[(1S)-3,3-difluorocyclohexyl]methanamine, also known as (3,3-difluorocyclohexyl)methanamine, is a fluorinated amine compound notable for its unique structural properties and potential applications in scientific research. This compound is classified under the category of organic compounds, specifically as an aliphatic amine due to the presence of an amine functional group attached to a cyclohexyl ring that is further substituted with fluorine atoms.
The chemical structure of [(1S)-3,3-difluorocyclohexyl]methanamine can be represented by the molecular formula and has a molecular weight of approximately 149.18 g/mol. It is categorized under the United Nations GHS hazard class as corrosive, with a signal word indicating danger due to its potential hazardous effects when handled improperly .
The synthesis of [(1S)-3,3-difluorocyclohexyl]methanamine typically involves several key steps:
The molecular structure of [(1S)-3,3-difluorocyclohexyl]methanamine can be depicted using various notations:
InChI=1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2C1CC(CC(C1)(F)F)CNC1C[C@@H](CC(C1)(F)F)NThis compound features a cyclohexane ring with two fluorine substituents at the 3-position and an amine group attached to a carbon adjacent to the ring .
[(1S)-3,3-difluorocyclohexyl]methanamine can participate in various chemical reactions:
The mechanism of action for [(1S)-3,3-difluorocyclohexyl]methanamine involves its interaction with biological targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity towards these targets. The amine group can engage in hydrogen bonding, which stabilizes interactions and modulates biological pathways, potentially leading to therapeutic effects or influencing biochemical processes.
| Property | Value |
|---|---|
| Molecular Formula | C7H13F2N |
| Molecular Weight | 149.18 g/mol |
| InChI | InChI=1S/C7H13F2N/c8... |
| Boiling Point | Not available |
| Flash Point | Not available |
[(1S)-3,3-difluorocyclohexyl]methanamine is primarily utilized in scientific research due to its unique structural characteristics. Its applications include:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: